molecular formula C18H15Cl2F3N4O2S B10920631 N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10920631
M. Wt: 479.3 g/mol
InChI Key: MMHMNBIIDCEFGM-PGGKNCGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(PROPYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” is a complex organic compound that features a combination of furan, triazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenol, furan derivatives, and triazole precursors. The key steps may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions.

    Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions.

    Formation of the triazole ring: This can be done through cycloaddition reactions.

    Final coupling: The final step involves coupling the furan and triazole derivatives under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan and triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and triazole groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may have potential as a bioactive molecule. It could be studied for its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may have applications as an antimicrobial, antifungal, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings. It may also have applications in agriculture as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example:

    As an antimicrobial agent: It may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.

    As an anticancer agent: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

    As a pesticide: It may disrupt the nervous system of pests, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(PROPYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

This compound is unique due to its combination of furan, triazole, and phenoxy groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl2F3N4O2S

Molecular Weight

479.3 g/mol

IUPAC Name

(E)-1-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-N-[3-propylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C18H15Cl2F3N4O2S/c1-2-7-30-17-26-25-16(18(21,22)23)27(17)24-9-12-4-5-13(29-12)10-28-15-6-3-11(19)8-14(15)20/h3-6,8-9H,2,7,10H2,1H3/b24-9+

InChI Key

MMHMNBIIDCEFGM-PGGKNCGUSA-N

Isomeric SMILES

CCCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Canonical SMILES

CCCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.